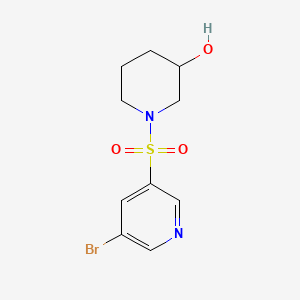

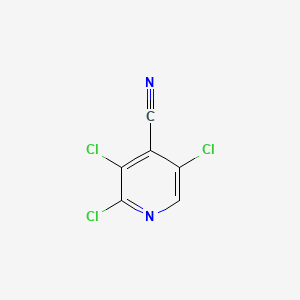

![molecular formula C6H3BrN2S B582473 2-Bromothiazolo[5,4-c]pyridine CAS No. 1206250-69-2](/img/structure/B582473.png)

2-Bromothiazolo[5,4-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

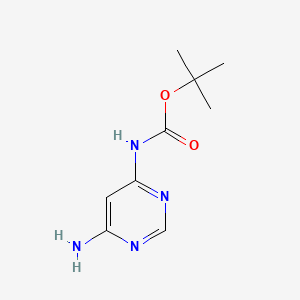

2-Bromothiazolo[5,4-b]pyridine is a chemical compound with the molecular formula C6H3BrN2S and a molecular weight of 215.07 . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of 2-Bromothiazolo[5,4-c]pyridine and its derivatives involves several steps. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were efficiently prepared in seven steps from commercially available substances in moderate to good yields . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Physical And Chemical Properties Analysis

This compound is a solid substance under normal conditions . It has a molecular weight of 215.07 .Wissenschaftliche Forschungsanwendungen

Synthesis of Natural Products and Heterocyclic Compounds

The compound has been utilized in the synthesis of complex natural products and heterocyclic compounds. For instance, it played a crucial role in the total synthesis of WS75624 B, a pyridine-thiazole-containing natural product. This process involved Stille coupling and the halogen dance reaction, highlighting the compound's utility in creating highly functionalized thiazole derivatives (Stangeland & Sammakia, 2004).

Development of Semiconducting Materials

2-Bromothiazolo[5,4-c]pyridine has been instrumental in the development of semiconducting materials. A notable example is its use in the synthesis of fused pyrrolo[3,2-d:4,5-d']bisthiazole polymers for organic field effect transistors (OFETs). These polymers exhibit semiconducting behavior and are promising for electronic applications due to their small optical band gaps and low-lying HOMO energy levels (Al‐Hashimi et al., 2010).

Fluorescent Dye Chromophores

The compound is also used in the synthesis of fluorescent dye chromophores. For example, 2-styryl-6(7)-bromothiazolo[4,5-b]quinoxaline-based fluorescent dyes have been synthesized for their coloristic, fluorophoric, and dyeing properties, showing the chemical's potential in creating novel fluorescent materials (Rangnekar & Sonawane, 2000).

Antimicrobial and Antiproliferative Agents

Moreover, derivatives of this compound have been explored for their antimicrobial and antiproliferative activities. New tricyclic 2-thioxo-1H,3H-imidazo[4,5-b]pyridine derivatives, for instance, showed cytotoxic activity against human cancer cell lines, underscoring the compound's relevance in medicinal chemistry and drug discovery (Liszkiewicz, Kowalska, & Wietrzyk, 2007).

Corrosion Inhibition

Additionally, imidazo[4,5-b]pyridine derivatives, which can be synthesized from this compound, have demonstrated significant corrosion inhibition performance on mild steel in acidic media. This indicates the compound's potential application in protecting metals from corrosion, which is vital in industrial settings (Saady et al., 2021).

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Bromothiazolo[5,4-c]pyridine is known to interact with a variety of enzymes, proteins, and other biomoleculesIt is part of a class of compounds that have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Cellular Effects

It is known that thiazolopyridines, the class of compounds to which this compound belongs, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiazolopyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-bromo-[1,3]thiazolo[5,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWXPIQOBBIVPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B582397.png)

![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)

![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate](/img/structure/B582413.png)